molecular formula C18H26N6O2S B12240881 4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12240881
M. Wt: 390.5 g/mol
InChI Key: QWPOGBODFRTUOD-UHFFFAOYSA-N
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Description

4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s heterocyclic structures are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring, for example, can interact with enzymes and receptors, modulating their activity. The piperazine and pyrimidine rings can also bind to various biological targets, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H26N6O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-methyl-5-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H26N6O2S/c1-13-19-17(26-22-13)12-23-5-7-24(8-6-23)16-11-15(20-18(21-16)27-2)14-3-9-25-10-4-14/h11,14H,3-10,12H2,1-2H3

InChI Key

QWPOGBODFRTUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC

Origin of Product

United States

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